(4-(Trifluorométhoxy)phényl)urée

Vue d'ensemble

Description

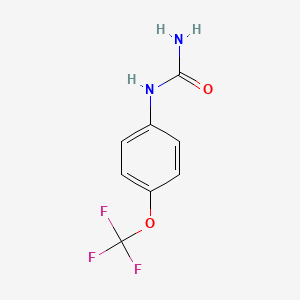

(4-(Trifluorométhoxy)phényl)urée est un composé organique caractérisé par la présence d'un groupe trifluorométhoxy lié à un cycle phényle, qui est lui-même lié à un groupe urée.

Applications De Recherche Scientifique

Chemistry

In chemistry, (4-(trifluoromethoxy)phenyl)urea is used as a building block for synthesizing more complex molecules. Its unique trifluoromethoxy group imparts lipophilicity and electron-withdrawing properties, making it valuable in designing molecules with specific electronic characteristics.

Biology and Medicine

In medicinal chemistry, (4-(trifluoromethoxy)phenyl)urea derivatives have shown promise as inhibitors of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides . These inhibitors have potential therapeutic applications in treating conditions such as hypertension, inflammation, and certain cancers .

Industry

In the industrial sector, (4-(trifluoromethoxy)phenyl)urea and its derivatives are explored for their potential use in agrochemicals, such as insecticides and herbicides. Their ability to interact with biological targets makes them suitable for developing new pest control agents .

Mécanisme D'action

Target of Action

The primary target of (4-(Trifluoromethoxy)phenyl)urea is the human soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation .

Mode of Action

(4-(Trifluoromethoxy)phenyl)urea acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). When seh is inhibited by (4-(trifluoromethoxy)phenyl)urea, eets accumulate, leading to enhanced signaling through their respective pathways .

Pharmacokinetics

It is known that the compound is a small molecule, with a molecular weight of 2202 , suggesting that it may have good bioavailability

Result of Action

The inhibition of sEH by (4-(Trifluoromethoxy)phenyl)urea leads to an increase in the levels of EETs . This can result in various cellular effects, depending on the specific roles of EETs in different cell types. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemia .

Analyse Biochimique

Biochemical Properties

(4-(Trifluoromethoxy)phenyl)urea plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble epoxide hydrolase, (4-(Trifluoromethoxy)phenyl)urea can modulate the levels of epoxides and diols in the body, impacting various physiological processes. The compound interacts with the active site of soluble epoxide hydrolase, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex . Additionally, (4-(Trifluoromethoxy)phenyl)urea has been shown to interact with other biomolecules, such as proteins involved in inflammation and pain pathways .

Cellular Effects

The effects of (4-(Trifluoromethoxy)phenyl)urea on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, (4-(Trifluoromethoxy)phenyl)urea can reduce inflammation and pain by altering the levels of epoxyeicosatrienoic acids, which are signaling molecules involved in these processes . Furthermore, (4-(Trifluoromethoxy)phenyl)urea has been shown to affect the proliferation and migration of endothelial cells, which are critical for angiogenesis .

Molecular Mechanism

The molecular mechanism of action of (4-(Trifluoromethoxy)phenyl)urea involves its binding interactions with soluble epoxide hydrolase and other biomolecules. The compound binds to the active site of soluble epoxide hydrolase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to an accumulation of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions . Additionally, (4-(Trifluoromethoxy)phenyl)urea may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Trifluoromethoxy)phenyl)urea can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (4-(Trifluoromethoxy)phenyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to (4-(Trifluoromethoxy)phenyl)urea in in vitro and in vivo studies has revealed sustained inhibition of soluble epoxide hydrolase and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of (4-(Trifluoromethoxy)phenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and analgesic effects without significant toxicity . At higher doses, (4-(Trifluoromethoxy)phenyl)urea may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

(4-(Trifluoromethoxy)phenyl)urea is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The compound is metabolized via oxidation and amide hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of (4-(Trifluoromethoxy)phenyl)urea is crucial for assessing its safety and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of (4-(Trifluoromethoxy)phenyl)urea within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. The compound can readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, (4-(Trifluoromethoxy)phenyl)urea may interact with specific transporters that facilitate its uptake and distribution within the body . These interactions can affect the localization and accumulation of the compound, impacting its biological activity.

Subcellular Localization

The subcellular localization of (4-(Trifluoromethoxy)phenyl)urea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, (4-(Trifluoromethoxy)phenyl)urea may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la (4-(trifluorométhoxy)phényl)urée implique généralement la réaction de la 4-(trifluorométhoxy)aniline avec un dérivé d'isocyanate. Une méthode courante consiste à faire réagir l'isocyanate de 4-(trifluorométhoxy)phényle avec des diamines aliphatiques, ce qui donne des bis-urées N,N'-disubstituées contenant le fragment 4-(trifluorométhoxy)phényle . Cette réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, dans des conditions douces, et peut atteindre des rendements allant de 58 % à 80 % .

Méthodes de production industrielle

Dans un contexte industriel, la production de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour une efficacité et un rendement plus élevés, intégrant potentiellement des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante et une évolutivité.

Analyse Des Réactions Chimiques

Types de réactions

(4-(Trifluorométhoxy)phényl)urée peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe trifluorométhoxy peut participer à des réactions de substitution aromatique nucléophile, où les nucléophiles remplacent le groupe trifluorométhoxy dans des conditions appropriées.

Oxydation et réduction : Le cycle phényle et le groupe urée peuvent subir respectivement des réactions d'oxydation et de réduction, modifiant l'état d'oxydation du composé.

Hydrolyse : Le groupe urée peut être hydrolysé en milieu acide ou basique, conduisant à la formation d'amines correspondantes et de dioxyde de carbone.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants incluent les nucléophiles tels que les amines ou les thiols, souvent en présence d'une base comme l'hydrure de sodium ou le carbonate de potassium.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou des conditions basiques (par exemple, l'hydroxyde de sodium) sont utilisées pour les réactions d'hydrolyse.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut produire diverses phénylurées substituées, tandis que l'hydrolyse conduit à la formation d'amines et de dioxyde de carbone.

Applications de la recherche scientifique

Chimie

En chimie, la this compound est utilisée comme élément constitutif pour synthétiser des molécules plus complexes. Son groupe trifluorométhoxy unique confère des propriétés lipophiles et électro-attractives, ce qui la rend précieuse dans la conception de molécules présentant des caractéristiques électroniques spécifiques.

Biologie et médecine

En chimie médicinale, les dérivés de la this compound ont montré un potentiel prometteur en tant qu'inhibiteurs de l'hydrolase soluble d'époxyde humain (sEH), une enzyme impliquée dans le métabolisme des époxydes d'acides gras . Ces inhibiteurs ont des applications thérapeutiques potentielles dans le traitement de maladies telles que l'hypertension, l'inflammation et certains cancers .

Industrie

Dans le secteur industriel, la this compound et ses dérivés sont étudiés pour leur utilisation potentielle dans les produits agrochimiques, tels que les insecticides et les herbicides. Leur capacité à interagir avec des cibles biologiques les rend adaptés au développement de nouveaux agents de lutte antiparasitaire .

Mécanisme d'action

Le mécanisme d'action de la this compound, en particulier dans son rôle d'inhibiteur de la sEH, implique la liaison au site actif de l'enzyme. Cette liaison est facilitée par la formation de liaisons hydrogène et d'interactions hydrophobes entre le groupe trifluorométhoxy et des résidus d'acides aminés spécifiques dans le site actif de l'enzyme . Cette interaction inhibe l'activité de l'enzyme, conduisant à des niveaux accrus d'époxydes d'acides gras, qui ont des effets anti-inflammatoires et vasodilatateurs .

Comparaison Avec Des Composés Similaires

Composés similaires

(4-Méthoxyphényl)urée : Structure similaire, mais sans le groupe trifluorométhoxy, ce qui entraîne des propriétés électroniques et une activité biologique différentes.

(4-Trifluorométhylphényl)urée : Contient un groupe trifluorométhyle au lieu d'un groupe trifluorométhoxy, affectant sa lipophilie et sa réactivité.

(4-Chlorophényl)urée : Remplace un atome de chlore par le groupe trifluorométhoxy, conduisant à des variations dans ses propriétés chimiques et biologiques.

Unicité

La présence du groupe trifluorométhoxy dans la (4-(trifluorométhoxy)phényl)urée confère des propriétés uniques, telles qu'une lipophilie accrue et des effets électro-attracteurs, qui peuvent améliorer son affinité de liaison aux cibles biologiques et améliorer son profil pharmacocinétique. Ces caractéristiques en font un composé précieux dans le développement de nouveaux agents thérapeutiques et d'applications industrielles.

Propriétés

IUPAC Name |

[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFVIMHTOMZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896798 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-90-2 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(trifluoromethoxy)phenyl)urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?

A1: Research indicates that compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].

Q2: What are the downstream effects of sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives?

A2: Inhibiting sEH with (4-(trifluoromethoxy)phenyl)urea derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].

Q3: How does the inhibition of sEH by (4-(trifluoromethoxy)phenyl)urea containing compounds translate to potential therapeutic benefits?

A3: Preclinical studies suggest that sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives may hold therapeutic potential for various conditions, including:

- Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].

- Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].

- Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].

- Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].

Q4: How do structural modifications to the (4-(trifluoromethoxy)phenyl)urea scaffold influence its activity against sEH?

A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].

Q5: Are there structural modifications that enhance the selectivity of (4-(trifluoromethoxy)phenyl)urea derivatives for specific targets?

A5: While (4-(trifluoromethoxy)phenyl)urea derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].

Q6: How does the TMDD of (4-(trifluoromethoxy)phenyl)urea sEH inhibitors affect their dosing and efficacy?

A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.

Q7: Are there specific transporters involved in the distribution and elimination of (4-(trifluoromethoxy)phenyl)urea compounds?

A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.

Q8: What analytical techniques are commonly employed to characterize and quantify (4-(trifluoromethoxy)phenyl)urea compounds?

A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.